molecular formula C6H6N4O2 B2406825 2-cyano-N'-(2-cyanoacetyl)acetohydrazide CAS No. 73673-39-9

2-cyano-N'-(2-cyanoacetyl)acetohydrazide

Cat. No.: B2406825
CAS No.: 73673-39-9
M. Wt: 166.14
InChI Key: KBBHBYYQAYSQQA-UHFFFAOYSA-N
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Description

2-cyano-N’-(2-cyanoacetyl)acetohydrazide is an organic compound with the molecular formula C6H6N4O2. It is known for its versatile applications in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is characterized by the presence of cyano and acetohydrazide functional groups, which contribute to its reactivity and utility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-cyano-N’-(2-cyanoacetyl)acetohydrazide can be synthesized through the reaction of cyanoacetic acid hydrazide with cyanoacetic acid in the presence of a suitable catalyst. One common method involves the use of glacial acetic acid as a solvent and refluxing the reaction mixture at room temperature. The reaction proceeds through the condensation of cyanoacetic acid hydrazide with the carbonyl group of cyanoacetic acid, followed by cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of 2-cyano-N’-(2-cyanoacetyl)acetohydrazide can be optimized by using solvent-free mechanical grinding techniques. This method involves the use of L-proline as an organocatalyst, which facilitates the reaction under mild conditions, resulting in high yields and short reaction times. The use of L-proline also allows for the reusability of the catalyst, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-(2-cyanoacetyl)acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents used in reactions with 2-cyano-N’-(2-cyanoacetyl)acetohydrazide include aldehydes, ketones, and various nucleophilic and electrophilic reagents.

    Conditions: Reactions are typically carried out under reflux conditions in solvents such as ethanol or glacial acetic acid.

Major Products

The major products formed from reactions involving 2-cyano-N’-(2-cyanoacetyl)acetohydrazide include a variety of heterocyclic compounds, such as pyrazoles, pyranes, pyridines, and pyroles. These compounds are of significant interest due to their diverse biological activities .

Scientific Research Applications

2-cyano-N’-(2-cyanoacetyl)acetohydrazide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

2-cyano-N’-(2-cyanoacetyl)acetohydrazide can be compared with other similar compounds, such as:

The uniqueness of 2-cyano-N’-(2-cyanoacetyl)acetohydrazide lies in its dual cyano and acetohydrazide functional groups, which enhance its reactivity and versatility in organic synthesis.

Properties

IUPAC Name

2-cyano-N'-(2-cyanoacetyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c7-3-1-5(11)9-10-6(12)2-4-8/h1-2H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBHBYYQAYSQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)NNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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